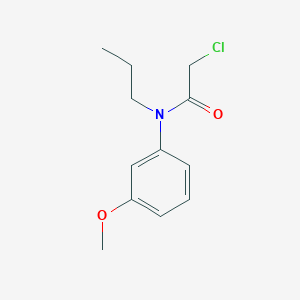

![molecular formula C18H21N3O3 B2636878 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034288-46-3](/img/structure/B2636878.png)

(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that has been studied for its potential biological activities . It contains a 2,3-dihydrobenzo[b][1,4]dioxin structure, which has been found to enhance the bioactivity of compounds .

Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in the literature . The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure is a key step in the synthesis process, which has been found to enhance the bioactivity of the compounds .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2,3-dihydrobenzo[b][1,4]dioxin structure. Docking simulations have been performed to analyze the probable binding models and poses, and a QSAR model has been built for the reasonable design of B-Raf inhibitors in the future .

Wissenschaftliche Forschungsanwendungen

B-Raf Inhibitory and Anti-proliferation Activities

A study focused on novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, highlighting their synthesis, evaluation for B-Raf inhibitory, and anti-proliferation activities. One compound demonstrated potent activity against B-Raf(V600E) and a human melanoma cell line, suggesting potential for cancer treatment research. QSAR and docking simulations provided insights for future B-Raf inhibitor design (Yu-Shun Yang et al., 2012).

Antioxidant and Antimicrobial Activities

Research into a series of 2,3-dihydro-1H-pyrazole-4-carbonitrile and 1,3,4-oxadiazol-2-yl-1H-benzo[d]imidazol-5-yl)(phenyl)methanone derivatives explored their antioxidant and antimicrobial properties. This study highlighted the significant antioxidant activity of certain compounds and their effectiveness against various pathogens, offering insights into their potential as antimicrobial agents (F. Bassyouni et al., 2012).

Antimicrobial Activity of Pyrazoline Derivatives

Another study synthesized (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, assessing their antimicrobial effectiveness. These compounds, particularly those with a methoxy group, showed high antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole, suggesting potential applications in combating microbial infections (Satyender Kumar et al., 2012).

Molecular Interaction Studies

The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor was examined, revealing insights into the compound's conformational preferences and binding mechanisms. This research contributes to the understanding of cannabinoid receptor interactions, potentially influencing the design of receptor-targeted therapies (J. Shim et al., 2002).

Zukünftige Richtungen

The future directions for the study of this compound could involve further optimization of the compound structure to improve its pharmacokinetic and safety profiles . Additionally, comprehensive structure-activity relationship studies could be conducted to discover new compounds with potent biological activities .

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-20-9-7-15(19-20)13-4-3-8-21(12-13)18(22)14-5-2-6-16-17(14)24-11-10-23-16/h2,5-7,9,13H,3-4,8,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFUYQKDCEHBEJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

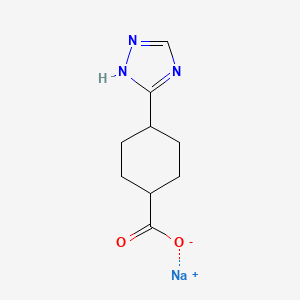

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![N-(3,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2636798.png)

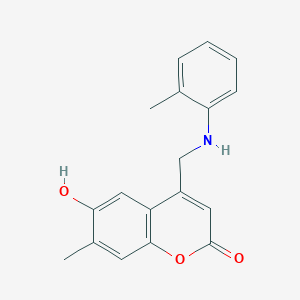

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2636799.png)

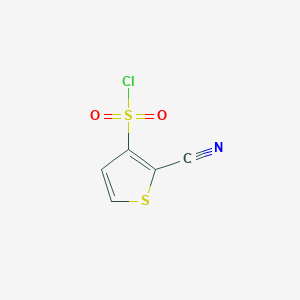

![2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2636805.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2636813.png)

![2-(isopropylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2636814.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(1-naphthyl)acetamide](/img/structure/B2636815.png)

![4-(4-Bromophenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2636818.png)